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Abstract
Cyclin D1 Binding Protein 1 (CCNDBP1), also known by its aliases GCIP (Grap2 and Cyclin D

interacting protein), HHM (Human Homolog of Maid), and DIP1 (Cyclin D-interacting Protein 1),

is a multifaceted protein implicated in the regulation of critical cellular processes, including cell

cycle progression, transcriptional regulation, and DNA damage response. Primarily recognized

as a tumor suppressor, its dysregulation is associated with the pathogenesis of various

cancers. This technical guide provides a comprehensive overview of CCNDBP1, detailing its

molecular functions, involvement in key signaling pathways, and methods for its investigation.

This document is intended to serve as a valuable resource for researchers and professionals in

the fields of oncology, cell biology, and drug development.

Introduction
CCNDBP1 is a protein characterized by a helix-loop-helix (HLH) domain, which lacks a basic

DNA binding region, placing it in the family of inhibitor of DNA binding (Id) proteins. It plays a

pivotal role in cellular homeostasis, and its altered expression has been observed in numerous

malignancies, including breast, lung, and liver cancers. This guide will delve into the known

functions of CCNDBP1 and its aliases, providing a technical foundation for further research and

therapeutic exploration.
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Molecular Function and Protein Interactions
CCNDBP1 functions as a key negative regulator of the cell cycle. Its primary mechanism of

action involves the inhibition of the Cyclin D1/CDK4/6 complex, a critical driver of the G1 to S

phase transition. By binding to Cyclin D1, CCNDBP1 prevents the phosphorylation of the

Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of

transcription factors, thereby repressing the expression of genes required for DNA synthesis

and cell cycle progression.

Beyond its interaction with Cyclin D1, CCNDBP1 has been shown to interact with a variety of

other proteins, modulating their function. These interactions are crucial for its diverse roles in

the cell.

Table 1: Known Interaction Partners of CCNDBP1 and their Functional Significance
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Interacting Protein Alias Function of Interaction

Cyclin D1 -

Inhibition of Cyclin D1/CDK4/6

kinase activity, leading to cell

cycle arrest at the G1/S

checkpoint.

Grap2 -
Implicated in immune cell

signaling.

E12 -
Negative regulation of liver-

specific gene expression.

Id1 (Inhibitor of DNA binding 1) -

GCIP interacts with and

represses Id1 in non-small cell

lung cancer cells.

SIRT6 -

Co-suppression of ITGAV gene

expression by modulating c-

myc transcription.

ATM (Ataxia-Telangiectasia

Mutated)
-

CCNDBP1 activates the ATM-

Chk2 pathway in response to

DNA damage.

EZH2 (Enhancer of zeste

homolog 2)
-

CCNDBP1 inhibits the

expression of EZH2, a

negative regulator of ATM.

Role in Signaling Pathways
CCNDBP1 is a crucial node in several signaling pathways that govern cell fate. Its influence

extends from cell cycle control to the DNA damage response.

The pRb-E2F Cell Cycle Regulatory Pathway
CCNDBP1 is a key upstream regulator of the pRb-E2F pathway. By inhibiting Cyclin D1, it

prevents the inactivation of pRb, thereby keeping E2F transcription factors in a repressed state.

This leads to a halt in the transcription of genes necessary for S-phase entry.
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CCNDBP1-pRb-E2F Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/product/b10854636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ATM-CHK2 DNA Damage Response Pathway
In response to DNA double-strand breaks, CCNDBP1 plays a role in activating the ATM-CHK2

signaling cascade. It achieves this by inhibiting the expression of EZH2, a histone

methyltransferase that negatively regulates ATM. The activation of ATM leads to the

phosphorylation and activation of CHK2, a key effector kinase in the DNA damage response,

ultimately leading to cell cycle arrest and DNA repair.
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CCNDBP1 in the ATM-CHK2 Pathway.
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Quantitative Data on CCNDBP1 Expression and
Activity
The expression and activity of CCNDBP1 are frequently altered in cancer. While

comprehensive quantitative data across all tissues and cancer types is still being gathered,

several studies have provided valuable insights.

Table 2: Semi-Quantitative Expression of GCIP/CCNDBP1 in Cancer
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Cancer
Type

Tissue
Expression
Change

Method Finding Reference

Breast

Carcinoma

Tumor vs.

Normal

Ductal

Epithelium

Decreased
Immunohisto

chemistry

Decreased

cytoplasmic

expression in

carcinomas

(P < 0.001).

Higher scores

correlated

with lower

histological

grade and

better clinical

outcome (P <

0.05).

Non-Small

Cell Lung

Cancer

(NSCLC)

Tumor vs.

Adjacent

Normal

Downregulate

d

Immunohisto

chemistry

Significantly

downregulate

d in both

adenocarcino

ma and

squamous

cell

carcinoma.

Dedifferentiat

ed

Liposarcoma

(DDL)

Tumor vs.

Adjacent

Normal

Lower
Immunohisto

chemistry

CCNDBP1

expression

level was

lower in

tumor

tissues.

Table 3: Effects of CCNDBP1 Modulation on Cell Cycle and Viability
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Cell Line Modulation Assay Result Reference

H1975 (NSCLC)

USP27X

depletion

(leading to

decreased

CCND1)

Flow Cytometry

Increase in G1

phase from

~42% to 55-58%.

Breast Cancer

Cells

siRNA against

various growth

factor receptors

and anti-

apoptotic genes

MTT Assay

1 nM siRNA was

sufficient to

cause a

statistically

significant

decline in cell

viability.

PPC-1 (Prostate

Cancer)
SREBP1 siRNA MTS Assay

40nM siRNA

decreased

viability by more

than 3 standard

deviations from

the mean.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of CCNDBP1.

Western Blot Analysis for CCNDBP1 Protein Expression
This protocol allows for the detection and semi-quantification of CCNDBP1 protein in cell

lysates or tissue extracts.

Materials:

Ice-cold PBS
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RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)

with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4,

1X Protease Inhibitor Cocktail)

Cell scraper

Microcentrifuge

BCA Protein Assay kit

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

Primary antibody against CCNDBP1

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

X-ray film or digital imaging system

Procedure:

Wash cultured cells with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes with agitation.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA

assay.
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Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against CCNDBP1 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Add chemiluminescent substrate and visualize the protein bands using an appropriate

imaging system.
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Western Blot Workflow.
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Quantitative Real-Time PCR (qPCR) for CCNDBP1 mRNA
Expression
This protocol is used to quantify the relative or absolute levels of CCNDBP1 mRNA.

Materials:

RNA extraction kit (e.g., TRIzol or RNeasy kit)

Reverse transcription kit

SYBR Green or TaqMan qPCR master mix

Primers specific for CCNDBP1 and a reference gene (e.g., GAPDH, β-actin)

qPCR instrument

Procedure:

Extract total RNA from cells or tissues using a commercial kit.

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Set up qPCR reactions in triplicate for each sample, including a no-template control. Each

reaction should contain qPCR master mix, forward and reverse primers for CCNDBP1 or the

reference gene, and cDNA template.

Perform the qPCR reaction in a real-time PCR instrument.

Analyze the data using the ΔΔCt method for relative quantification, normalizing the

expression of CCNDBP1 to the reference gene.
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qPCR Workflow.
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Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and

proliferation.

Materials:

96-well plates

Cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density.

After cell attachment and any experimental treatments (e.g., siRNA knockdown of

CCNDBP1), add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Incubate for a further 2-4 hours, or overnight, at room temperature in the dark, with gentle

shaking.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control (untreated) cells.
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MTT Assay Workflow.
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Conclusion
CCNDBP1 and its aliases, GCIP, HHM, and DIP1, are critical regulators of cell cycle

progression and tumor suppression. Its multifaceted roles in inhibiting the Cyclin D1/pRb/E2F

pathway and activating the ATM-CHK2 DNA damage response underscore its importance in

maintaining cellular homeostasis. The downregulation of CCNDBP1 in various cancers

highlights its potential as a prognostic biomarker and a target for therapeutic intervention. The

experimental protocols and pathway diagrams provided in this guide offer a robust framework

for researchers and drug development professionals to further investigate the biology of

CCNDBP1 and explore its therapeutic potential. Future research focusing on the precise

quantitative expression of CCNDBP1 in different cancer subtypes and the development of

strategies to restore its function will be crucial in translating our understanding of this protein

into clinical applications.

To cite this document: BenchChem. [An In-Depth Technical Guide to CCNDBP1 and its
Aliases (GCIP, HHM, DIP1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854636#aliases-for-ccndbp1-gene-gcip-hhm-dip1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

